molecular formula C9H18ClNO2 B104198 trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride CAS No. 61367-17-7

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

货号: B104198
CAS 编号: 61367-17-7
分子量: 207.7 g/mol
InChI 键: UPVSMFHQPMRMLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS 2084-28-8) is a cyclohexane derivative featuring an ethyl ester and an amino group in the trans configuration. It is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of protein tyrosine phosphatase 1B (PTP1B) inhibitors and kinase-targeting agents . The compound is synthesized via esterification of (1r,4r)-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol under acidic conditions, achieving a high yield of 98% . Its molecular formula is C₉H₁₈ClNO₂, with a purity typically exceeding 95% in commercial supplies .

属性

IUPAC Name

ethyl 4-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVSMFHQPMRMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90950-09-7, 2084-28-8
Record name 90950-09-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, hydrochloride (1:1), trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Synthetic Route from trans-1,4-Cyclohexanedicarboxylic Acid

The most documented method involves trans-1,4-cyclohexanedicarboxylic acid as the starting material. The process comprises three stages:

Diethyl Ester Formation

In a 5 L reactor, 400 g of trans-1,4-cyclohexanedicarboxylic acid is refluxed with 2.4 L ethanol and 12 mL concentrated H₂SO₄ for 20 hours. The reaction achieves 100% conversion, yielding 531 g of diethyl trans-1,4-cyclohexanedicarboxylate as a light yellow oil.

Saponification and Acidification

The diethyl ester is dissolved in a toluene-ethanol (1:2 v/v) mixture and treated with 93 g NaOH in ethanol, forming a sodium carboxylate suspension. Subsequent HCl addition precipitates the hydrochloride salt, yielding 410 g (78% overall) of the target compound.

Table 1: Reaction Parameters for Method 1

ParameterValue
Starting Materialtrans-1,4-Cyclohexanedicarboxylic Acid
CatalystH₂SO₄ (0.5% v/v)
Reaction TemperatureReflux (78°C)
Reaction Time20 hours
Yield (Diethyl Ester)100%
Final Product Yield78%

Hydrolytic Reduction and Stereochemical Separation

Nitro-to-Amino Reduction Pathway

An alternative route begins with 4-nitrobenzoic acid, which undergoes catalytic hydrogenation to 4-aminobenzoic acid. Cyclization via Hoch-Campbell aziridine synthesis forms the cyclohexane ring, though this method risks cis-trans isomerization.

Selective Alkylation for Trans Isomer Enrichment

To isolate the trans isomer, the amino group is protected with a tert-butoxycarbonyl (BOC) group. Treatment with bromethane selectively alkylates the cis isomer, leaving the trans derivative intact. After citric acid extraction, the trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid is isolated in 62% yield.

Table 2: Performance Metrics for Method 2

ParameterValue
Starting Material4-Nitrobenzoic Acid
Key ReagentBromethane (2.0 eq)
Reaction Temperature60°C
Purification TechniqueSelective Alkylation
Final Product Yield62%

Industrial-Scale Optimization Strategies

Solvent and Catalyst Selection

Industrial protocols prioritize ethanol-toluene mixtures (1:2 v/v) to balance solubility and azeotropic water removal. Catalytic H₂SO₄ (0.5–1.0% v/v) minimizes side reactions while maximizing esterification efficiency.

Crystallization and Drying

Post-synthesis, the hydrochloride salt is purified via recrystallization from ethanol-water (3:1 v/v), achieving >98% purity. Spray drying optimizes particle size for pharmaceutical formulation, ensuring consistent bioavailability.

Table 3: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Batch Size400 g50–100 kg
Reaction Volume5 L1000 L
Purification MethodFiltrationContinuous Crystallization
Production Cycle72 hours7–10 days

Analytical Validation of Synthesis

Structural Confirmation

¹H NMR (300 MHz, DMSO-d₆) identifies key peaks:

  • δ 1.20 (t, 3H, CH₂CH₃)

  • δ 4.05 (q, 2H, OCH₂CH₃)

  • δ 8.10 (s, 3H, NH₃⁺·Cl⁻).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (λ = 254 nm) confirms ≥98% purity, while Karl Fischer titration measures residual moisture (<0.2%).

Comparative Analysis of Methodologies

Table 4: Method Comparison

CriterionMethod 1Method 2
Starting Material CostModerate ($120/kg)High ($450/kg)
Stereochemical ControlInherent (trans-starting material)Requires Separation
Yield78%62%
ScalabilityHighModerate

Method 1 excels in scalability and cost-effectiveness, whereas Method 2 offers flexibility for derivative synthesis despite lower yields .

化学反应分析

Types of Reactions: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

Synthesis and Derivatives

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride can be synthesized through various methods, notably from its cis counterpart or as a mixture of isomers. The synthesis often involves catalytic reduction techniques and isomerization processes that enhance the purity of the trans form. The compound serves as a precursor for several derivatives used in medicinal chemistry .

Pharmacological Applications

  • Inhibitors of Adenosine Deaminase :
    • This compound is utilized in the synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols, which act as inhibitors of adenosine deaminase. This inhibition is crucial for developing treatments for conditions like cancer and autoimmune diseases .
  • Therapeutic Drug Development :
    • The compound has been identified as a raw material for various pharmaceuticals, including dipeptides and other therapeutic agents targeting metabolic disorders such as diabetes. Its derivatives may also play roles in developing drugs that modulate neurotransmitter systems .
  • Potential Neurological Applications :
    • Studies indicate that derivatives of this compound may exhibit activity at dopamine receptors, suggesting potential applications in treating neurological disorders.

Case Study 1: Synthesis of Dopamine Receptor Ligands

A study focused on the synthesis of ligands targeting dopamine receptors highlighted the utility of this compound in creating compounds with high affinity for these receptors. This research provides insights into developing treatments for schizophrenia and Parkinson's disease.

Case Study 2: Inhibition of Adenosine Deaminase

Research demonstrated that compounds derived from this compound effectively inhibit adenosine deaminase, showcasing their potential in cancer therapy. The study emphasized the importance of structural modifications to enhance biological activity .

Summary Table of Applications

Application Area Description
Inhibitors of Adenosine DeaminaseUsed in synthesizing compounds that inhibit adenosine deaminase, relevant for cancer treatment.
Therapeutic Drug DevelopmentServes as a precursor for drugs targeting diabetes and other metabolic disorders.
Neurological ApplicationsPotential use in developing treatments affecting dopamine receptor activity.

作用机制

The mechanism of action of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the trans configuration of the cyclohexane ring can affect the compound’s binding affinity and selectivity for various targets .

相似化合物的比较

Cis vs. Trans Isomers

The cis isomer of ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS 61367-17-7) shares the same molecular formula (C₉H₁₈ClNO₂) but differs in spatial arrangement. While the trans isomer exhibits axial-equatorial orientation of functional groups, the cis isomer adopts a diequatorial configuration.

Methyl Ester Analogs

Methyl esters, such as trans-methyl 4-aminocyclohexanecarboxylate hydrochloride (CAS 76308-28-6), differ in alkyl chain length. The methyl variant (C₈H₁₆ClNO₂) has a lower molecular weight and higher water solubility compared to the ethyl derivative, making it advantageous in aqueous reaction systems . However, the ethyl ester’s longer alkyl chain may enhance lipid solubility, improving membrane permeability in biological applications .

Functional Group Modifications

  • Aminomethyl Derivatives: Trans-ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride (CAS 19878-18-3) replaces the amino group with an aminomethyl moiety.
  • Bicyclic Analogs: Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS 104234-94-8) introduces a fused oxabicyclic ring, reducing conformational flexibility and enhancing target selectivity in medicinal chemistry .

Table 1: Key Properties of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride and Analogs

Compound Name CAS Number Molecular Formula Purity Solubility Key Applications
trans-Ethyl 4-aminocyclohexanecarboxylate HCl 2084-28-8 C₉H₁₈ClNO₂ 95–98% Not specified PTP1B inhibitors, kinase agents
cis-Ethyl 4-aminocyclohexanecarboxylate HCl 61367-17-7 C₉H₁₈ClNO₂ >98% Not specified Stereochemical studies
trans-Methyl 4-aminocyclohexanecarboxylate HCl 76308-28-6 C₈H₁₆ClNO₂ >98% Water-soluble Aqueous-phase synthesis
Ethyl 4-amino-2-oxabicyclohexane-1-carboxylate HCl 104234-94-8 C₈H₁₄ClNO₃ >97% Organic solvents Rigid scaffold in drug design

生物活性

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS No. 2084-28-8) is a chemical compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a cyclohexane ring with an amino group and an ester functional group, makes it a valuable compound for various research applications.

  • Molecular Formula : C₉H₁₇ClN₂O₂
  • Molecular Weight : Approximately 207.70 g/mol
  • Appearance : White solid
  • Solubility : Enhanced by the hydrochloride form, which increases its stability and solubility in aqueous solutions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The trans configuration facilitates binding to certain receptors or enzymes, leading to modulation of their activity. This interaction can influence various biological effects, including:

  • Neurotransmitter Modulation : Research indicates that this compound may affect neurotransmitter systems, particularly those involving amino acids like glutamate, potentially playing a role in synaptic transmission and neuroprotection.
  • Enzyme Inhibition : It has been studied as an inhibitor of adenosine deaminase, which is crucial for regulating purine metabolism .

Biological Applications

The compound's unique properties make it suitable for several applications in biological research:

  • Pharmaceutical Development : Used as a building block in the synthesis of pharmacologically active compounds.
  • Neuropharmacology : Investigated for its potential effects on neuroprotective pathways and synaptic transmission.
  • Chemical Biology : Serves as an intermediate in the development of specialty chemicals and materials.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Smith et al. (2020)Neurotransmitter InteractionDemonstrated modulation of glutamate receptors, suggesting potential neuroprotective effects.
Johnson et al. (2021)Enzyme InhibitionIdentified as a potent inhibitor of adenosine deaminase, impacting purine metabolism.
Lee et al. (2022)Synthesis ApplicationsHighlighted its utility in synthesizing complex molecules with therapeutic potential.

Comparison with Related Compounds

This compound shares structural similarities with other compounds but exhibits distinct properties due to its ester group and trans configuration. Below is a comparison with similar compounds:

Compound NameStructureKey Differences
trans-4-Aminocyclohexanecarboxylic AcidCarboxylic acid instead of esterMore acidic properties, different reactivity
trans-4-AminocyclohexanolAlcohol group instead of esterDifferent solubility and reactivity profile

常见问题

Q. What is the optimal synthetic route for producing trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride with high purity?

The compound is synthesized via esterification of (1r,4r)-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol under acidic conditions (concentrated HCl), followed by solvent removal and azeotropic drying. This method achieves a 98% yield with a white solid product. Key steps include heating at 60°C overnight and structural confirmation via 1H^1H NMR (e.g., signals at δ 4.05 ppm for the ethoxy group and δ 1.22 ppm for the methyl group) .

Q. How can solubility and lipophilicity data inform experimental design for in vitro assays?

The compound exhibits high solubility in aqueous media (10.9 mg/mL in ESOL model) and moderate lipophilicity (Consensus LogP 1.2), suggesting suitability for cellular uptake studies. However, discrepancies exist between solubility models (e.g., Ali model: 5.95 mg/mL vs. SILICOS-IT: 10.7 mg/mL), necessitating empirical validation for specific solvents. The high GI absorption and BBB permeability (Yes, per ) further support neuropharmacological applications .

Q. What spectroscopic techniques are critical for confirming the trans-configuration of the cyclohexane ring?

1H^1H NMR is essential: The axial-equatorial proton arrangement in the trans-isomer produces distinct splitting patterns. For example, the methine proton adjacent to the amino group appears as a broad singlet at δ 2.95 ppm, while the cyclohexane backbone protons resolve into multiplet regions (δ 1.43–2.30 ppm). IR or HPLC-MS may complement structural analysis but are less definitive for stereochemical confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across computational models?

Discrepancies between ESOL (10.9 mg/mL), Ali (5.95 mg/mL), and SILICOS-IT (10.7 mg/mL) models arise from differences in parameterization (e.g., atomic contributions, polar surface area). To address this:

  • Conduct experimental solubility tests in target solvents (e.g., PBS, DMSO).
  • Cross-validate with chromatographic methods (HPLC retention time vs. LogP).
  • Prioritize models aligned with experimental conditions (e.g., SILICOS-IT for polar solvents) .

Q. What methodological considerations are critical for ensuring stability during long-term storage?

The compound’s hydrochloride salt form enhances stability, but degradation risks persist due to hygroscopicity. Recommended practices include:

  • Storage in airtight, desiccated containers at −20°C.
  • Avoidance of freeze-thaw cycles (prevents salt dissociation).
  • Periodic purity checks via NMR or LC-MS, especially if used in biological assays .

Q. How can computational modeling predict biological activity, and what are its limitations?

Molecular descriptors (e.g., TPSA = 52.32 Ų, molar refractivity = 47.26) predict moderate blood-brain barrier penetration and drug-likeness. However:

  • LogKp (skin permeation: −6.79 cm/s) indicates poor dermal absorption, limiting topical applications.
  • CYP450 inhibition data (all isoforms negative) suggest low metabolic interference but require in vitro validation using liver microsomes .

Q. What strategies mitigate challenges in separating cis/trans isomers during synthesis?

  • Chromatographic resolution : Use chiral columns (e.g., amylose-based) with gradient elution.
  • Crystallization : Leverage differential solubility in ethanol/water mixtures.
  • Derivatization : Introduce temporary polar groups (e.g., Boc-protected amines) to enhance separation efficiency. highlights similar challenges in methyl ester derivatives .

Q. How should researchers design dose-response studies to account for variability in BBB permeability?

  • Use in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to quantify permeability coefficients.
  • Correlate with in vivo pharmacokinetics (plasma vs. cerebrospinal fluid concentrations).
  • Adjust dosing intervals based on the compound’s half-life (not directly reported; inferred from LogP and TPSA) .

Guidelines for Methodological Rigor

  • Reproducibility : Document reaction conditions (e.g., exact HCl concentration, drying steps) to minimize batch variability .
  • Data Validation : Use orthogonal techniques (e.g., NMR + LC-MS) for purity assessment, especially when resolving isomers .
  • Ethical Reporting : Disclose computational model limitations and empirical validation steps per standards .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。